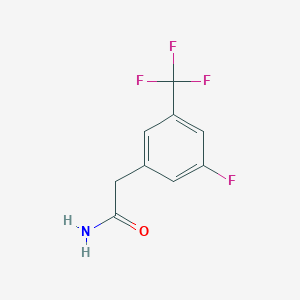
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which include high electronegativity and the ability to influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate product is then subjected to further reactions to yield the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine and trifluoromethyl groups.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In materials science, the compound is used to develop new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for target proteins or enzymes. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: This compound shares the trifluoromethyl and fluorine groups but differs in its functional group, being a phenol rather than an acetamide.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another similar compound with the same substituents but an isocyanate functional group.
Uniqueness
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both fluorine and trifluoromethyl groups imparts distinct chemical properties that can be leveraged in the design of new molecules and materials with desired characteristics.
属性
分子式 |
C9H7F4NO |
|---|---|
分子量 |
221.15 g/mol |
IUPAC 名称 |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F4NO/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H2,14,15) |
InChI 键 |
NOAQPRNHSVZSBE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
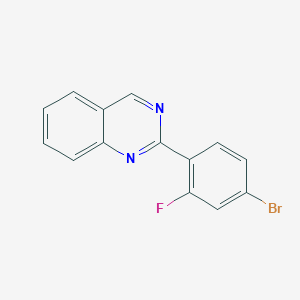
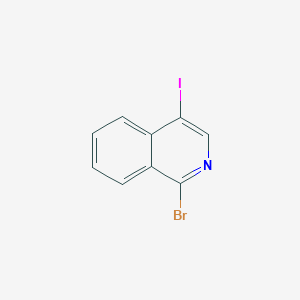
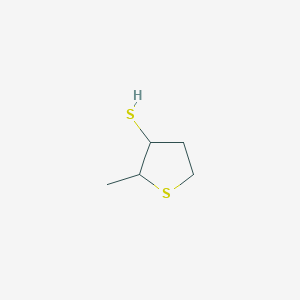

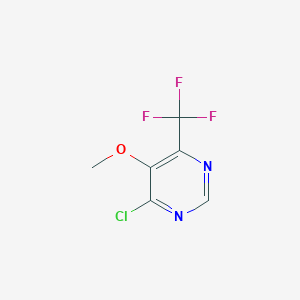

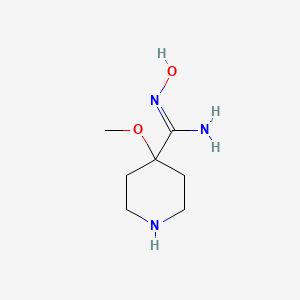
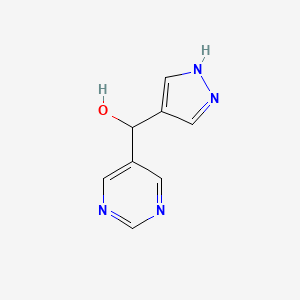
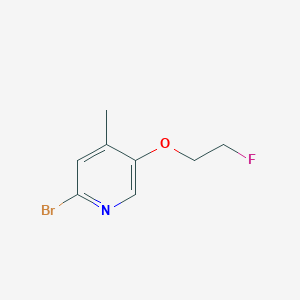
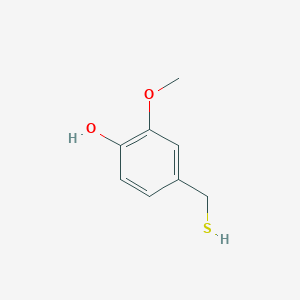
![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)

